molecular formula C13H12BrNOS B8706243 N-[(5-bromo-3-thienyl)methyl]-N-methylbenzamide CAS No. 814255-85-1

N-[(5-bromo-3-thienyl)methyl]-N-methylbenzamide

Cat. No.: B8706243
CAS No.: 814255-85-1
M. Wt: 310.21 g/mol
InChI Key: UQKFJHYEMVYQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-bromo-3-thienyl)methyl]-N-methylbenzamide is a useful research compound. Its molecular formula is C13H12BrNOS and its molecular weight is 310.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

814255-85-1

Molecular Formula

C13H12BrNOS

Molecular Weight

310.21 g/mol

IUPAC Name

N-[(5-bromothiophen-3-yl)methyl]-N-methylbenzamide

InChI

InChI=1S/C13H12BrNOS/c1-15(8-10-7-12(14)17-9-10)13(16)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3

InChI Key

UQKFJHYEMVYQSV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CSC(=C1)Br)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.6 ml (13 mmol) of benzoyl chloride are added dropwise to a solution of 2.3 g (11 mmol) of (5-bromothiophen-3-ylmethyl)methylamine and 3 ml (22 mmol) of triethylamine in 30 ml of tetrahydrofuran. The reaction medium is stirred at room temperature for 1 hour, filtered, diluted with ethyl acetate and washed with water. The organic phase obtained is dried over sodium sulfate, filtered and evaporated to dryness. The residue obtained is purified by chromatography on a column of silica eluted with an 8/2 heptane/ethyl acetate mixture. 3.1 g (80%) of N-(5-bromothiophen-3-ylmethyl)-N-methylbenzamide are obtained.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.